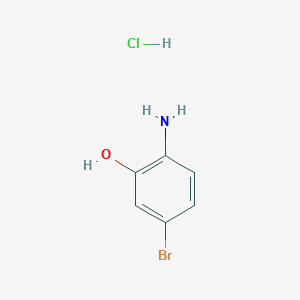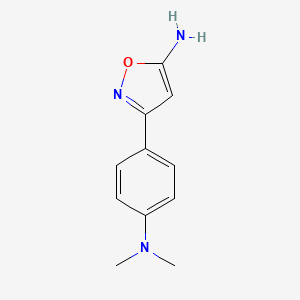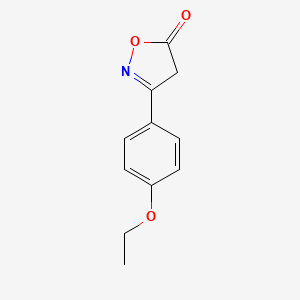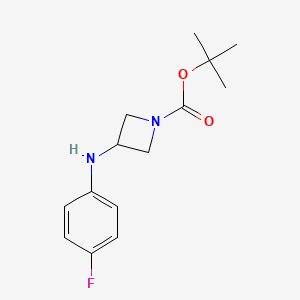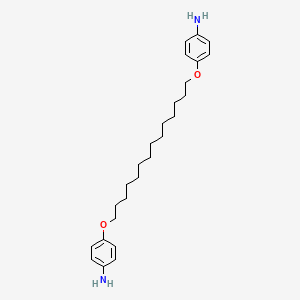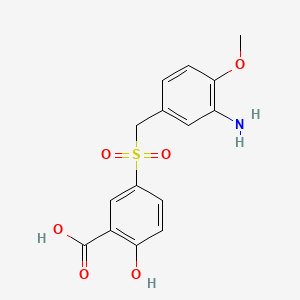
3-Methoxy-4-hydroxycoumarin
Overview
Description
Synthesis Analysis
Several synthetic approaches have been explored for 3-methoxy-4-hydroxycoumarin. One notable method involves a one-pot three-component tandem annulation using graphene oxide as an efficient catalyst. This approach combines 4-hydroxycoumarin, aldehydes, and aromatic amines to yield chromeno-[4,3-b]quinolin-6-one derivatives. Graphene oxide (GO) serves as a green carbocatalyst, allowing for easy recovery and reuse without significant loss of catalytic activity .
Another synthesis method starts from an activated precursor, the N-hydroxysuccinimide ester of O-acetylsalicylic acid. This short-step methodology leads to functionalized coumarins in good yields via a tandem C-acylation-cyclization process under mild reaction conditions .
Molecular Structure Analysis
The structure of 3-methoxy-4-hydroxycoumarin has been established by X-ray diffraction analysis . Additionally, its geometry was compared with optimized parameters obtained through Density Functional Theory (DFT) calculations . The agreement between theory and X-ray diffraction supports the accurate determination of its molecular structure .
Chemical Reactions Analysis
Scientific Research Applications
Antitumor Activity
3-Methoxy-4-hydroxycoumarin has been studied for its potential antitumor activity. Research involving its derivatives demonstrated significant selectivity towards colorectal carcinoma cells. The study also included molecular docking and dynamics studies with carbonic anhydrase, a prognostic factor in several cancers, indicating its potential as a therapeutic agent (Dimić et al., 2022).
Cytotoxic Activity
Coumarin derivatives, including those of 3-Methoxy-4-hydroxycoumarin, have shown cytotoxic activity against various cancer cell lines. A study highlighted the anti-proliferative effects of these derivatives on breast adenocarcinoma, human promyelocytic leukemia, human histiocytic lymphoma, and mouse neuroblastoma cells. This indicates their potential in cancer treatment research (Serra et al., 2012).
Antibacterial and DNA Binding Activity
Coumarin compounds, including 3-Methoxy-4-hydroxycoumarin, have been explored for their antibacterial properties. A study on dicoumarol complexes showed effectiveness against various bacterial strains and demonstrated DNA-binding activity. This suggests their potential application in antibacterial therapies and molecular biology research (Pansuriya & Patel, 2007).
Antioxidant Properties
Research on 3- and 4-arylcoumarin derivatives, including 3-Methoxy-4-hydroxycoumarin, highlights their antioxidant capacity. These derivatives were found to have significant potential in scavenging free radicals and chelating iron ions, suggesting their role in combating oxidative stress-related diseases (Danis et al., 2016).
Antimitotic Agents
Coumarin derivatives have been investigated for their antimitotic properties. Studies show that these compounds, including 3-Methoxy-4-hydroxycoumarin, can inhibit mitosis in certain cell lines, indicating potential applications in cancer therapy or cell biology research (Keightley et al., 1996).
Acid-Base Behaviour Analysis
The acid-base behavior of 3-Methoxy-4-hydroxycoumarin derivatives has been studied, suggesting potential applications in analytical chemistry or as pH indicators in various chemical processes (Stanchev, Maichle‐Mössmer, & Manolov, 2007).
Synthesis and Reaction Studies
Comprehensive studies on the synthesis and reactions of 3-Methoxy-4-hydroxycoumarin derivatives have been conducted, indicating their importance in synthetic organic chemistry and potential biological applications (Abdou, 2017).
Mechanism of Action
- Biological Activities : 3-Methoxy-4-hydroxycoumarin derivatives exhibit a broad spectrum of pharmacological activities, including anticoagulant, antibacterial, antiviral, antitumor, and antioxidant properties. They are also used as inhibitors of enzymes and have potential applications in medicine and optoelectronics .
properties
IUPAC Name |
4-hydroxy-3-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-8(11)6-4-2-3-5-7(6)14-10(9)12/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKGGCVXGNRZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-hydroxycoumarin | |
CAS RN |
37571-01-0 | |
| Record name | 3-Methoxy-4-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHOXY-4-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I1P2DUYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



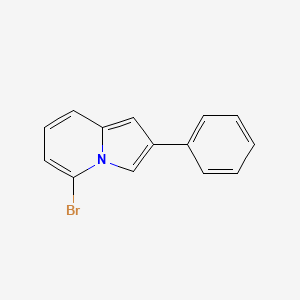
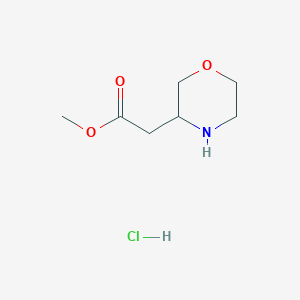
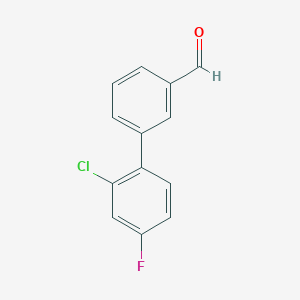
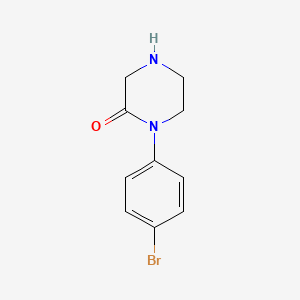
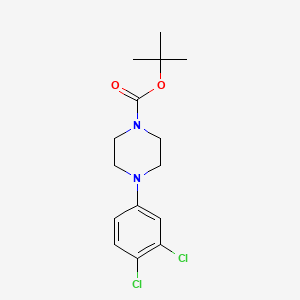


![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)
